N-Methyl 4-Acetamido-2-methylbenzenesulfonamide
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Description
N-Methyl 4-Acetamido-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C10H14N2O3S and its molecular weight is 242.29. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Derivatives
Pharmacological Evaluations
This compound has also been evaluated for its pharmacological properties. For instance, derivatives of N-Methyl 4-Acetamido-2-methylbenzenesulfonamide bound to mefenamic acid have shown significant anti-inflammatory activity in vivo (M. F. Mahdi, 2008).
Synthesis and Characterization in Drug Development
In drug development, it plays a role in synthesizing and characterizing compounds with potential medical applications. One example is the preparation of methylbenzenesulfonamide CCR5 antagonists, which may be used in HIV-1 infection prevention (Cheng De-ju, 2015).
Enzyme Inhibitory Potential
The compound's derivatives have been explored for their enzyme inhibitory potential. For example, derivatives with benzodioxane and acetamide moieties have shown substantial inhibitory activity against enzymes like glucosidase and acetylcholinesterase (M. Abbasi et al., 2019).
Impurity Identification in Antibacterial Drugs
It's used in identifying impurities in antibacterial drugs, such as the synthesis of sulfamethizole, where it plays a role in impurity formation (G. B. Talagadadeevi et al., 2012).
Molecular and Structural Analysis
Its derivatives are also used in molecular and structural analysis, like the study of N-allyl-N-benzyl-4-methylbenzenesulfonamide, providing insights into molecular structures and interactions (Brock A. Stenfors & F. Ngassa, 2020).
Properties
IUPAC Name |
N-[3-methyl-4-(methylsulfamoyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3S/c1-7-6-9(12-8(2)13)4-5-10(7)16(14,15)11-3/h4-6,11H,1-3H3,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMQOVBBIQJCKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)S(=O)(=O)NC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.